TRPV1 Antagonist Activity: 5-(Aminomethyl)-2-methoxyphenol Exhibits Defined IC50 Value in pH-Activated Human TRPV1 Assay
5-(Aminomethyl)-2-methoxyphenol demonstrates antagonist activity at the human TRPV1 receptor with an IC50 value of 1.99 µM (1990 nM) as assessed by inhibition of pH 6.0-6.3-induced activation in CHOK1 cells using a FLIPR assay [1]. In contrast, the isomeric vanillylamine (4-(aminomethyl)-2-methoxyphenol) is documented as a biosynthetic intermediate in capsaicin production but lacks comparable quantitative TRPV1 antagonist data in peer-reviewed literature. The altered position of the hydroxyl and methoxy groups in 5-(aminomethyl)-2-methoxyphenol compared to vanillylamine has been noted to significantly impact TRPV1 receptor interaction .
| Evidence Dimension | TRPV1 receptor antagonism |
|---|---|
| Target Compound Data | IC50 = 1.99 µM (1990 nM) |
| Comparator Or Baseline | Vanillylamine (4-(aminomethyl)-2-methoxyphenol): No peer-reviewed quantitative TRPV1 antagonist IC50 data available |
| Quantified Difference | Not calculable due to absence of comparator data; qualitative differentiation based on positional isomerism |
| Conditions | Human TRPV1 expressed in CHOK1 cells; pH 6.0-6.3 activation; FLIPR assay |
Why This Matters
This defined TRPV1 IC50 value enables researchers to benchmark 5-(aminomethyl)-2-methoxyphenol as a tool compound for TRPV1-mediated pain pathway studies where quantitative antagonist potency is required.
- [1] BindingDB. BDBM50385656. IC50: 1.99E+3 nM. Antagonist activity at human TRPV1 expressed in CHOK1 cells. View Source
